
6,2',3'-Trihydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydroxyphenyl)-6-hydroxy-1-benzopyran-4-one is a member of flavones.
Scientific Research Applications
1. Potential Health Benefits in Cereal Grain Plants
Tricin, a derivative of trihydroxyflavone, is found in cereal grain plants and is associated with potential health benefits for humans. It is produced by O-methyltransferase enzymes in barley and maize, suggesting a multigene family in cereal grain plants. Tricin is considered for use as a nutraceutical and for metabolic engineering to enrich cereal grains (Zhou, Fukushi, Wollenweber, & Ibrahim, 2008).
2. Antioxidant and Anticancer Activities
Trihydroxyflavone derivatives, including apigenin and baicalein, exhibit antioxidant and anticancer activities. They show effectiveness against various human cancer cell lines and a correlation between their anti-proliferative and antioxidant actions. The ortho-dihydroxy group in ring B is significant for these effects (Grigalius & Petrikaitė, 2017).
3. Antiproliferative and Antiangiogenic Properties
Apigenin, a trihydroxyflavone, exhibits antiproliferative and antiangiogenic properties, impacting human melanoma cells and dendritic cells. It shows potential for both cancer treatment and immune response modulation (Ghițu et al., 2019).
4. Inhibitory Effects on Viral Enzymes
Baicalein, another trihydroxyflavone, effectively inhibits reverse transcriptase activities of viruses like HIV, suggesting its potential as an antiviral agent (Ono et al., 1989).
5. Influence on Osteoclast Formation
3'4'7-Trihydroxyflavone from plants like alfalfa inhibits osteoclast formation, impacting bone health and osteoporosis treatments (Kang, Lee, Moon, & Yim, 2015).
6. Neuroprotective and Antioxidant Properties
Fluorinated derivatives of trihydroxyflavones retain antioxidant and neuroprotective activities, highlighting their potential in neurological disorder treatments (Alshammari et al., 2020).
7. Anti-Inflammatory Effects in Cellular Models
Trihydroxyflavones like 6,3',4´- and 7,3´,4´-trihydroxyflavone exhibit significant antioxidant and anti-inflammatory effects in both 2D and 3D cell culture models, suggesting their potential in treating inflammatory diseases (Wang et al., 2023).
8. Impact on Hormone Synthesis
Flavone and isoflavone phytoestrogens, including trihydroxyflavones, can inhibit human aromatase, an enzyme converting androgen to estrogen. This implies their potential role in modulating estrogen levels (Kao et al., 1998).
9. α-Glucosidase Inhibition
Trihydroxyflavones like baicalein demonstrate significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in diabetes management (Gao et al., 2004).
10. Neuroinflammatory and Oxidative Stress Modulation
Baicalein, a trihydroxyflavone, shows protective effects against neuroinflammation and oxidative stress in microglial cells, indicating its potential in neurological and neurodegenerative conditions (Yan et al., 2019).
properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(2,3-dihydroxyphenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-4-5-13-10(6-8)12(18)7-14(20-13)9-2-1-3-11(17)15(9)19/h1-7,16-17,19H |
InChI Key |
WAOMPPQDRVQLSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





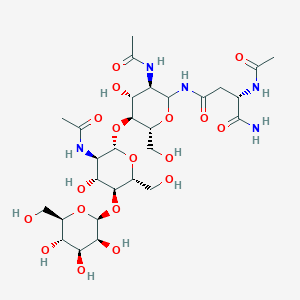



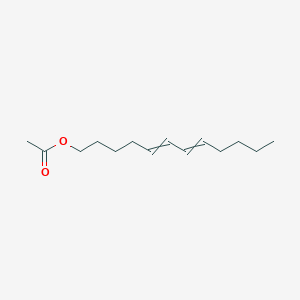
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
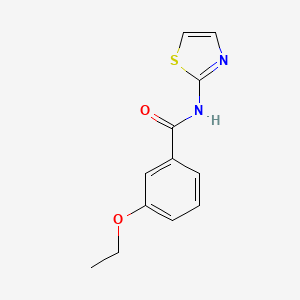
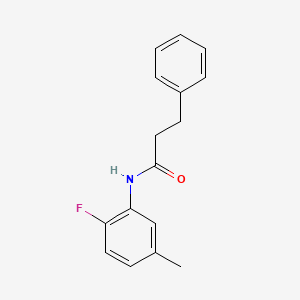
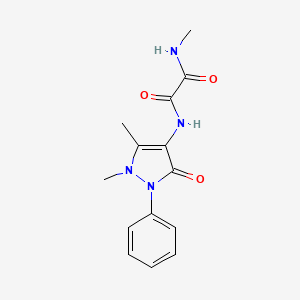


![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)